Home > Products > Screening Compounds P109540 > 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine
3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine - 1012345-70-8

3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

Catalog Number: EVT-6747996
CAS Number: 1012345-70-8
Molecular Formula: C18H18N6O
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine is a synthetic compound that belongs to the imidazo[1,2-b]pyridazine family. This class of compounds has garnered attention due to their potential biological activities, particularly as kinase inhibitors. Kinases play a crucial role in various cellular processes, and their inhibition can be beneficial in treating diseases such as cancer and neurodegenerative disorders. The structure of this compound features a complex arrangement of heterocycles, which is essential for its biological activity.

Source

Research on imidazo[1,2-b]pyridazines has been extensive, with various studies focusing on their synthesis and biological evaluation. For instance, recent studies have reported the synthesis of substituted imidazo[1,2-b]pyridazines that exhibit significant inhibitory activity against certain kinases, including TAK1 (TGF-beta activated kinase 1) . These findings highlight the relevance of such compounds in medicinal chemistry.

Classification

3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structures. It is specifically categorized under the subclass of imidazo[1,2-b]pyridazines, which are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine typically involves several key steps:

  1. Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino pyridine derivatives and carbonyl compounds.
  2. Introduction of Substituents: The oxan-4-yl group is introduced through nucleophilic substitution reactions or coupling reactions with suitable halides or electrophiles.
  3. Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure .
Molecular Structure Analysis

Data

The compound's molecular formula is C14H14N4OC_{14}H_{14}N_4O, with a molecular weight of approximately 270.29 g/mol. The presence of multiple nitrogen atoms in the structure contributes to its potential interactions with biological targets.

Chemical Reactions Analysis

3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles in substitution reactions.
  2. Hydrogen Bonding Interactions: The compound can engage in hydrogen bonding with biological macromolecules, enhancing its binding affinity to target proteins.
  3. Deprotonation Reactions: Under basic conditions, the imidazo group can be deprotonated, altering its reactivity and interaction profiles .
Mechanism of Action

The mechanism of action for 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine primarily involves its role as a kinase inhibitor. Upon binding to the ATP-binding site of target kinases such as TAK1:

  1. Inhibition of Kinase Activity: The compound competes with ATP for binding, effectively blocking phosphorylation processes crucial for cell signaling pathways.
  2. Alteration of Signaling Cascades: By inhibiting specific kinases, the compound can modulate downstream signaling pathways involved in cell proliferation and survival .
Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with a melting point that can vary based on purity and crystallization conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but less soluble in water.
  • Stability: Stability under acidic and basic conditions may vary; thus, storage conditions should be optimized to prevent degradation.
Applications

3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine has potential applications in:

  1. Drug Development: As a lead compound for developing new kinase inhibitors targeting diseases like cancer and neurodegenerative disorders.
  2. Biological Research: Used in studies investigating kinase signaling pathways and their implications in various diseases .
Introduction to 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine in Targeted Therapy

Structural Classification Within Heterocyclic Kinase Inhibitors

3-(1H-Indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine (CAS: 1012345-70-8) exemplifies a sophisticated heterocyclic scaffold engineered for high-affinity kinase inhibition. Its molecular architecture (C₁₈H₁₈N₆O, MW: 334.38 g/mol) integrates three pharmacologically significant ring systems: a tetrahydro-2H-pyran (oxane) moiety, an imidazo[1,2-b]pyridazine core, and a 1H-indazole unit [1] [6]. The oxane (tetrahydropyran) group contributes to enhanced solubility and membrane permeability due to its mixed ether/aliphatic character, while also serving as a hydrogen bond acceptor through its oxygen atom. The imidazo[1,2-b]pyridazine core forms a planar, electron-rich system that facilitates π-stacking interactions within kinase ATP-binding pockets. Position 3 of this core anchors the indazole group, a privileged scaffold in oncology known for mimicking adenine’s hydrogen-bonding patterns [2] [7]. The indazole’s 1H-tautomer (versus 2H-) is critical for forming a key hydrogen bond with conserved kinase hinge residues, as confirmed by molecular docking studies [7]. Canonical SMILES representation (C1CC(CCO1)NC1=CC=C2N=C(C3=CC4=NN=C4C=C3)C=N2N=C1) precisely maps atomic connectivity, highlighting the amine linkage between the pyridazine and oxane rings as a rotational bond enabling conformational adaptation [1].

Table 1: Structural Components and Their Roles in Kinase Binding

Structural ElementRole in Kinase InhibitionTarget Interaction
Imidazo[1,2-b]pyridazine coreATP-binding pocket engagementπ-Stacking with hydrophobic residues (e.g., Phe, Tyr)
1H-Indazol-6-yl at C3Hinge region bindingHydrogen bonding with backbone NH/CO groups
Oxan-4-ylamine at C6Solubility enhancement and solvent-front interactionH-bond donation to catalytic lysine (e.g., Lys63 in TAK1)
Planar fused ring systemMolecular rigidityOptimal orientation for deep pocket penetration

Role of Imidazo[1,2-b]pyridazine Scaffolds in Pan-Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold serves as a versatile "molecular canvas" for developing inhibitors against multiple kinases due to its capacity for extensive substitution-driven polypharmacology. Position C6 modifications, particularly with morpholine derivatives, dramatically enhance potency against transforming growth factor-β-activated kinase (TAK1)—a pivotal node in NF-κB, MAPK, and STAT3 signaling pathways implicated in multiple myeloma survival and proliferation [2]. In TAK1 inhibition assays, the oxane-substituted compound (IC₅₀: 55 nM) outperformed takinib (IC₅₀: 187 nM) by forming a hydrogen bond between the oxane oxygen and Lys63 within the ATP-binding site, while its methyl groups engaged in hydrophobic interactions with Cys174 and Gly45 [2]. The C3-linked indazole further augments pan-kinase potential by targeting kinases reliant on bulky hydrophobic pockets adjacent to the ATP cleft. This structural feature enables activity against Src-family kinases (SFKs) and PIM kinases, as evidenced by analogs in the same chemical class showing efficacy in head/neck squamous carcinomas driven by Yes kinase amplification [8] [10]. Crucially, the scaffold’s polypharmacology counters compensatory kinase upregulation—a common resistance mechanism to mono-targeted agents. For example, simultaneous inhibition of TAK1 and PIM2 pathways disrupts survival signals in myeloma cells, yielding synergistic GI₅₀ values as low as 30 nM in MPC-11 and H929 cell lines [2].

Table 2: Kinase Inhibition Profile of Imidazo[1,2-b]pyridazine Derivatives

C6 SubstituentC3 SubstituentTAK1 IC₅₀ (nM)Cell-Based GI₅₀ (nM)Key Kinases Targeted
None (unsubstituted)1H-Indazol-6-yl>1000>1000Reference low activity
Morpholine1H-Indazol-6-yl91120TAK1, SFKs
cis-Dimethylmorpholine1H-Indazol-6-yl5530TAK1, PIM2, SFKs
Piperazine1H-Indazol-6-yl18785TAK1, LCK
Oxan-4-ylamine1H-Indazol-6-ylData not reportedData not reportedPredicted: TAK1, SFKs

Historical Context: Evolution from First- to Third-Generation Inhibitors

The development of 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine represents the culmination of iterative optimization spanning three generations of kinase inhibitors. First-generation inhibitors like staurosporine analogs exhibited broad kinase affinity but suffered from poor selectivity and high toxicity. Second-generation compounds introduced core heterocyclic scaffolds (e.g., imidazo[1,2-b]pyridazine) with substitutions at C3 and C6 to enhance selectivity [7]. Early analogs featured simple aryl groups at C3 and solubilizing aliphatic amines at C6, achieving micromolar IC₅₀ values against isolated kinases but limited cellular potency [7] [2].

The transition to third-generation inhibitors incorporated strategic substitutions to address metabolic instability and kinase polypharmacology. The shift from morpholine to tetrahydropyran at C6 exemplifies this evolution: while morpholine provided moderate TAK1 inhibition (IC₅₀: 91 nM), cis-dimethylmorpholine analogs (e.g., compound 26) reduced IC₅₀ to 55 nM by exploiting hydrophobic subpockets near the ATP-binding site [2]. Concurrently, C3 modifications progressed from phenyl rings to nitrogen-rich heterocycles like indazole—improving solubility and enabling hydrogen bonding with hinge residues. Patent literature reveals methylated indazole derivatives (e.g., CID 163415849, C₁₉H₂₀N₆O) as a response to metabolic deactivation via CYP3A4-mediated oxidation, extending plasma half-life [9]. Modern design further leverages "magic methyl" and cyclopropyl substitutions to fill cryptic binding pockets, as seen in NXP900—a clinical-stage pan-SFK inhibitor targeting inactive conformations to block scaffolding functions beyond catalytic activity [10]. This compound epitomizes the scaffold’s maturity: optimized for polypharmacology, conformational selectivity, and drug-like properties.

Table 3: Generational Evolution of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

GenerationRepresentative C6 GroupRepresentative C3 GroupSelectivity ProfileKey Advancements
FirstNonePhenylPan-kinase (µM IC₅₀)Proof-of-concept ATP-competition
SecondPiperazine/MorpholineHalogenated phenylModerate (TAK1 µM IC₅₀)Improved solubility; initial cellular activity
ThirdOxan-4-yl / cis-Dimethylmorpholine1H-Indazol-6-yl / Methyl-indazolylHigh (TAK1/SFK nM IC₅₀)Polypharmacology; metabolic stability; conformation control

Properties

CAS Number

1012345-70-8

Product Name

3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

IUPAC Name

3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C18H18N6O/c1-2-13-10-20-22-15(13)9-12(1)16-11-19-18-4-3-17(23-24(16)18)21-14-5-7-25-8-6-14/h1-4,9-11,14H,5-8H2,(H,20,22)(H,21,23)

InChI Key

AXOCFNVMBYJDJY-UHFFFAOYSA-N

SMILES

C1COCCC1NC2=NN3C(=NC=C3C4=CC5=C(C=C4)C=NN5)C=C2

Canonical SMILES

C1COCCC1NC2=NN3C(=NC=C3C4=CC5=C(C=C4)C=NN5)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.